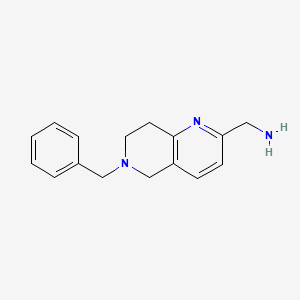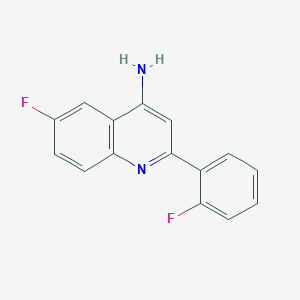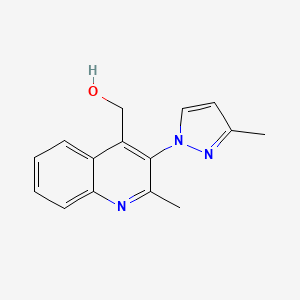
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole ring and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Methanol Group: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation techniques.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of a quinoline ketone derivative.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of nitro or halogenated pyrazole derivatives.
科学的研究の応用
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of organic semiconductors or light-emitting materials.
作用機序
The mechanism of action of (2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules.
類似化合物との比較
Similar Compounds
(2-Methyl-3-(1H-pyrazol-1-yl)quinolin-4-yl)methanol: Lacks the methyl group on the pyrazole ring.
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinoline): Lacks the methanol group.
Uniqueness
(2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)quinolin-4-yl)methanol is unique due to the presence of both the methanol group and the methyl-substituted pyrazole ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not possible with simpler analogs.
特性
CAS番号 |
1354704-73-6 |
|---|---|
分子式 |
C15H15N3O |
分子量 |
253.30 g/mol |
IUPAC名 |
[2-methyl-3-(3-methylpyrazol-1-yl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H15N3O/c1-10-7-8-18(17-10)15-11(2)16-14-6-4-3-5-12(14)13(15)9-19/h3-8,19H,9H2,1-2H3 |
InChIキー |
MYHYRQYYJSLVSI-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1)C2=C(C3=CC=CC=C3N=C2C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







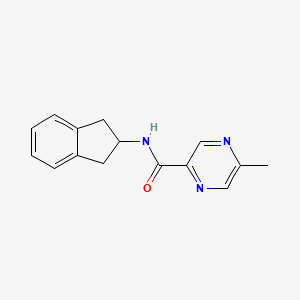
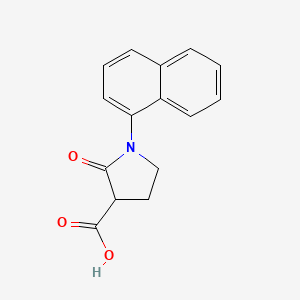
![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]aniline](/img/structure/B11861788.png)
